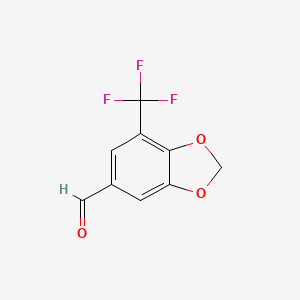

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-

CAS No.:

Cat. No.: VC19796648

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3O3 |

|---|---|

| Molecular Weight | 218.13 g/mol |

| IUPAC Name | 7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2 |

| Standard InChI Key | CWPJHCMWEGNRLP-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O |

Introduction

Structural Characteristics and Molecular Identity

The molecular structure of 1,3-benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- is defined by its IUPAC name, 7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde, and its canonical SMILES representation: C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₃O₃ |

| Molecular Weight | 218.13 g/mol |

| PubChem CID | 72944693 |

| InChI Key | CWPJHCMWEGNRLP-UHFFFAOYSA-N |

The benzodioxole core consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring. The electron-withdrawing -CF₃ group enhances the compound's lipophilicity and metabolic stability, while the aldehyde functionality provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions .

Synthesis and Preparation

The synthesis of 1,3-benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- is achieved through established protocols for fluorinated benzodioxole derivatives. Key methodologies include:

-

Corey’s Method: A multi-step approach involving the introduction of the trifluoromethyl group via electrophilic substitution or radical trifluoromethylation, followed by formylation at the 5-position.

-

Weeratunga’s Protocol: Utilizes halogenated intermediates, where a bromine or iodine atom at the 7-position is replaced by a -CF₃ group using copper-mediated cross-coupling reactions.

-

Wu’s Modification: Employs directed ortho-metalation strategies to install the -CF₃ and -CHO groups sequentially, ensuring regioselective functionalization.

Purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and crystallization from hexane/ethyl acetate mixtures.

Applications in Pharmaceutical and Agrochemical Research

The trifluoromethyl group’s electron-withdrawing nature and high lipid solubility make this compound a valuable intermediate in drug discovery. Key applications include:

-

Antifungal Agents: Analogous benzodioxole derivatives exhibit potent activity against Candida spp. and Aspergillus spp. by inhibiting fungal cytochrome P450 enzymes.

-

Herbicides: Fluorinated benzodioxoles disrupt plant auxin signaling, offering selective weed control.

-

Anticancer Scaffolds: The aldehyde group enables conjugation with pharmacophores targeting kinase inhibitors or apoptosis inducers.

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume